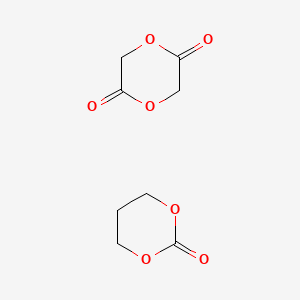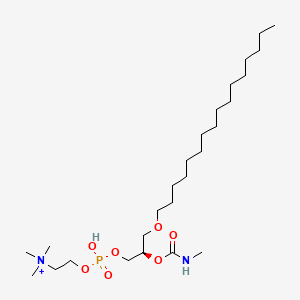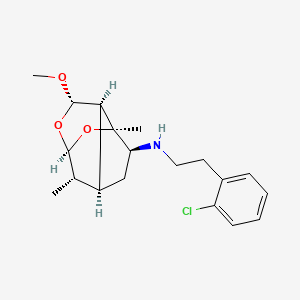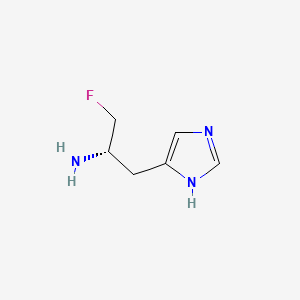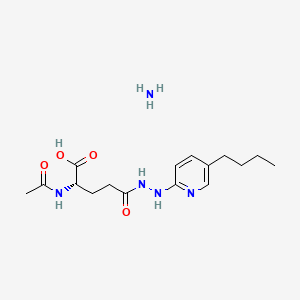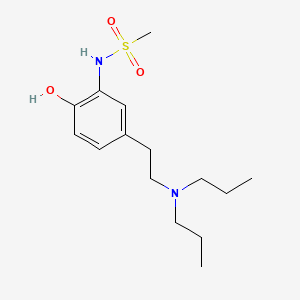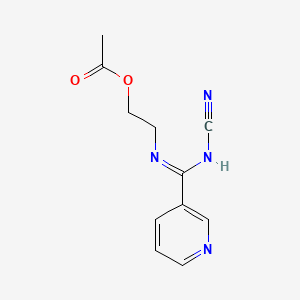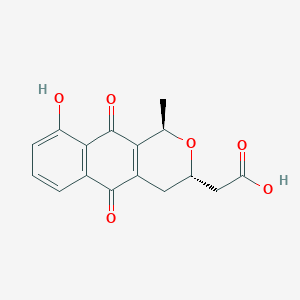
Dihydrokalafungin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrokalafungin is a benzoisochromanequinone and a member of p-quinones.
Aplicaciones Científicas De Investigación
Biosynthesis and Genetic Studies
Dihydrokalafungin (DHK) is significant in biosynthetic research, particularly in the study of antibiotics. Taguchi et al. (2012) discovered that an oxygenated derivative of DHK was isolated from a deletion mutant of the actVA-ORF4 gene in Streptomyces coelicolor A3(2), which is involved in the biosynthesis of the antibiotic actinorhodin (ACT) (Taguchi et al., 2012). This finding highlights the critical role of DHK in the biosynthesis of biologically active compounds.
Enzymatic and Molecular Studies
The study by Valton et al. (2006) demonstrates that the ActVA-ActVB system, a two-component flavin-dependent monooxygenase, catalyzes the aromatic monohydroxylation of DHK. This research provides insights into the enzymatic processes involving DHK and its role in the biosynthesis of actinorhodin (Valton et al., 2006).
Antibiotic Production
Research by Kakinuma et al. (1995) explored the production of a new antibiotic, tetrahydrokalafungin, by transformants of kalafungin-producing Streptomyces tanashiensis. This study adds to the understanding of DHK derivatives in the context of antibiotic production (Kakinuma et al., 1995).
Role in Biomedical Research
Additionally, Kendrew et al. (1995) identified a Flavin:NADH oxidoreductase involved in the biosynthesis of actinorhodin, where DHK is likely a precursor. This study has implications for understanding the molecular processes in antibiotic biosynthesis (Kendrew et al., 1995).
Propiedades
Nombre del producto |
Dihydrokalafungin |
|---|---|
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid |
InChI |
InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8+/m1/s1 |
Clave InChI |
ZCJHPTKRISJQTN-SFYZADRCSA-N |
SMILES isomérico |
C[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
SMILES canónico |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



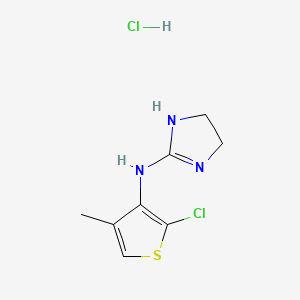
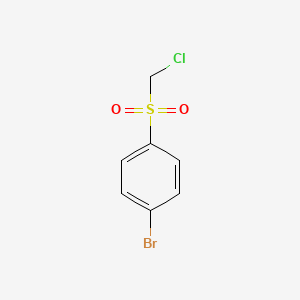
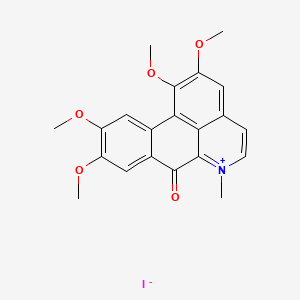
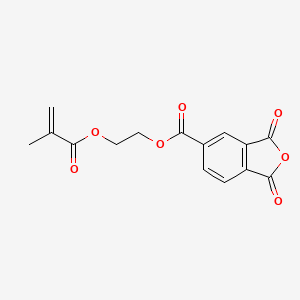
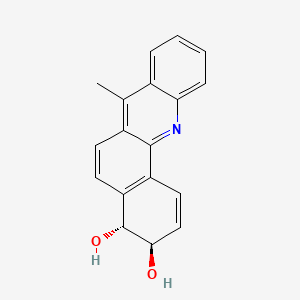
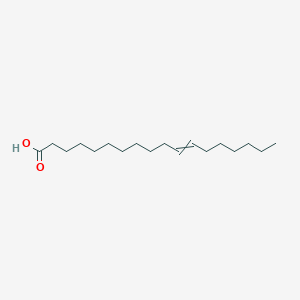
![6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B1196450.png)
